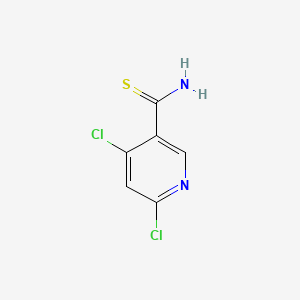
4,6-Dichloropyridine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloropyridine-3-carbothioamide is a chemical compound with the molecular formula C6H3Cl2N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions and a carbothioamide group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4,6-dichloropyridine with thiourea under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for 4,6-Dichloropyridine-3-carbothioamide often involve large-scale chlorination processes followed by the addition of thiourea. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyridine-3-carbothioamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4,6-Dichloropyridine-3-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Dichloropyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Uniqueness
4,6-Dichloropyridine-3-carbothioamide is unique due to the presence of both chlorine atoms and the carbothioamide group, which confer specific chemical properties and reactivity. This makes it distinct from other chloropyridine derivatives and suitable for specialized applications .
Properties
Molecular Formula |
C6H4Cl2N2S |
|---|---|
Molecular Weight |
207.08 g/mol |
IUPAC Name |
4,6-dichloropyridine-3-carbothioamide |
InChI |
InChI=1S/C6H4Cl2N2S/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
RBKMUFALIVFFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


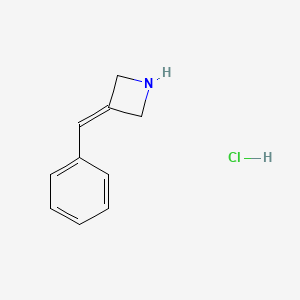
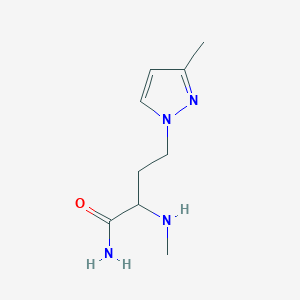
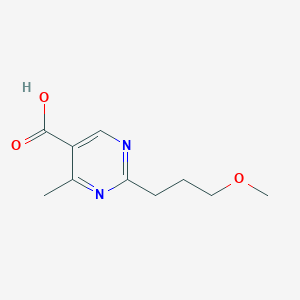
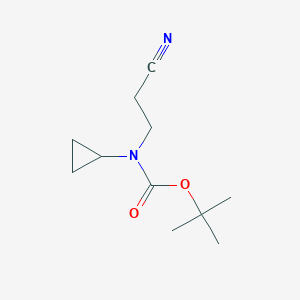
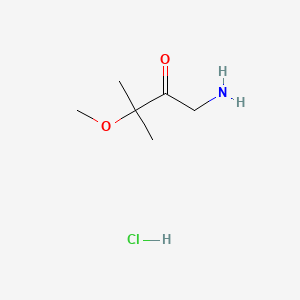
![{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)
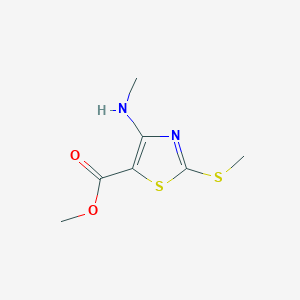
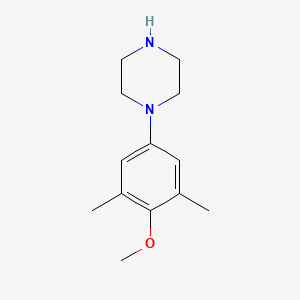

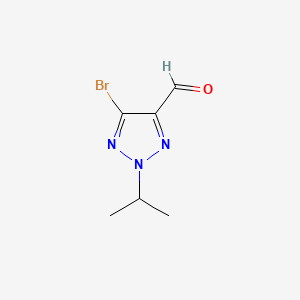
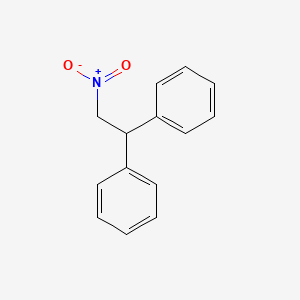


![1-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B13480525.png)
